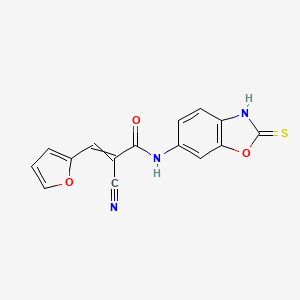

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

説明

2-Cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a synthetic enamide derivative featuring a cyano group at the α-position, a furan-2-yl substituent, and a 2-sulfanyl-1,3-benzoxazole moiety. The compound’s structure combines electron-rich (furan) and electron-deficient (cyano, benzoxazole) components, which may influence its reactivity, solubility, and intermolecular interactions.

特性

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c16-8-9(6-11-2-1-5-20-11)14(19)17-10-3-4-12-13(7-10)21-15(22)18-12/h1-7H,(H,17,19)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNGUGLQLBVRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazole Ring: Starting with a suitable precursor, the benzoxazole ring is synthesized through a cyclization reaction.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the benzoxazole derivative.

Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with cyanoacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the furan ring.

科学的研究の応用

Medicinal Chemistry

The compound's structural features make it a candidate for various pharmacological applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazole compounds exhibit significant anticancer properties. The incorporation of the furan moiety may enhance biological activity through mechanisms such as apoptosis induction in cancer cells .

- Antimicrobial Properties : Research indicates that compounds containing benzoxazole and furan rings possess antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent .

Material Science

The unique properties of this compound allow for exploration in material science:

- Organic Electronics : The conjugated structure may be utilized in organic semiconductor applications. Its ability to form charge-transfer complexes can be exploited in organic photovoltaic devices .

- Sensors : The sensitivity of the compound to environmental changes makes it a potential candidate for sensor technology, particularly in detecting specific ions or small molecules due to its electronic properties .

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of a series of benzoxazole derivatives, including the target compound. The results showed that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising therapeutic potential.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, suggesting its effectiveness as an antimicrobial agent.

作用機序

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Structural Analogs from

Compounds 5b (2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide) and 5c (2-cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide) share the enamide backbone but differ in substituents:

- Substituent Effects :

- Electron-donating groups (e.g., 4-methoxy in 5b ) correlate with higher synthetic yields (90%) compared to 5c (63%), which bears an electron-withdrawing 4-chloro group. This suggests that electron-rich aryl groups may stabilize intermediates during synthesis .

- Melting Points : 5b (292°C) vs. 5c (286°C) indicates that polar substituents (methoxy) enhance crystalline packing interactions .

| Compound | R-group (Aryl) | Yield (%) | Melting Point (°C) | Molecular Weight |

|---|---|---|---|---|

| Target Compound | Furan-2-yl | N/A | N/A | ~385.4 (est.) |

| 5b | 4-Methoxyphenyl | 90 | 292 | 427.4 |

| 5c | 4-Chlorophenyl | 63 | 286 | 417.9 |

Chromone-Based Derivatives ()

Compounds 1–4 (e.g., 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) replace the benzoxazole moiety with chromone (a fused benzopyrone system). Key differences:

- Sulfur/Phosphorus Incorporation : Compounds 2–4 include dithioxo or sulfido groups, which may confer redox activity or metal-binding capacity—features absent in the target compound .

Nitro- and Morpholine-Substituted Enamides ()

- C18H15F3N2O2 : Features a trifluoromethyl group and morpholine ring, enhancing lipophilicity and metabolic stability compared to the target compound’s furan and sulfanyl groups.

- C22H19N5O8: Contains a phenoxyphenyl group and nitro substituents, which could increase steric bulk and π-stacking capability .

Key Research Findings

Synthetic Yield Trends : Electron-donating substituents (e.g., methoxy) improve yields in enamide synthesis, whereas electron-withdrawing groups (e.g., chloro) may hinder reaction efficiency .

Thermal Stability : Higher melting points in analogs with polar substituents suggest stronger crystal lattice interactions, a property that could be exploited in materials design .

Functional Group Diversity : The sulfanyl group in the target compound’s benzoxazole moiety may facilitate hydrogen bonding or disulfide formation, distinguishing it from sulfonamide or chromone-based analogs .

生物活性

2-Cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyano group, a furan moiety, and a benzoxazole derivative with a sulfanyl substituent. This unique combination may contribute to its biological properties.

Synthesis

The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide involves several steps:

- Formation of the Furan Ring : The furan ring is typically synthesized using cyclization reactions involving suitable precursors.

- Introduction of the Cyano Group : The cyano group can be introduced through nucleophilic substitution reactions.

- Benzoxazole Derivative Formation : The benzoxazole moiety is synthesized through cyclization of o-amino phenols with carboxylic acids or their derivatives.

- Final Coupling Reaction : The final compound is formed through coupling reactions between the furan derivative and the benzoxazole.

Biological Activity

The biological activity of the compound has been evaluated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.5 |

| MDA-MB-231 | 0.8 |

| A549 | 1.0 |

| HT-29 | 1.5 |

| MCF-7 | 1.8 |

The IC50 values indicate that the compound is particularly potent against HeLa cells, suggesting a mechanism that may involve tubulin polymerization inhibition similar to other known anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential of this compound as a lead in developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell culture models. Studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

The proposed mechanisms underlying the biological activities of 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide include:

- Tubulin Inhibition : Similar to colchicine, it may bind to tubulin, preventing polymerization and leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Cytokine Modulation : It modulates inflammatory pathways by affecting cytokine production.

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide, and how can reaction conditions be optimized?

Answer: A plausible synthetic strategy involves a multi-step approach:

- Step 1: Substitution reactions under alkaline conditions to introduce the furan-2-yl moiety, as demonstrated in analogous compounds using 3-chloro-4-fluoronitrobenzene and alcohol derivatives .

- Step 2: Reduction of intermediate nitro groups under acidic conditions with iron powder to yield aniline derivatives .

- Step 3: Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDCI) to form the enamide backbone .

Optimization: Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for condensation), and stoichiometric ratios (1:1.2 for amine:cyanoacetic acid) to maximize yield. Monitor reactions via TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?

Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry and intermolecular interactions. Refinement with SHELXL ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound against specific molecular targets?

Answer:

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for this compound’s reactivity?

Answer:

- Computational Validation:

- Experimental Reconciliation:

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing:

- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for mass loss profiles .

- Degradation Product Identification: Employ LC-MS/MS to characterize byproducts, focusing on hydrolysis of the enamide bond or oxidation of the thiol group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。